molecular formula C9H12N2OS B12792225 3-(Phenylthio)propanohydrazide CAS No. 6292-69-9

3-(Phenylthio)propanohydrazide

Cat. No.: B12792225
CAS No.: 6292-69-9
M. Wt: 196.27 g/mol
InChI Key: CKHPOCWCCXUBPP-UHFFFAOYSA-N
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Description

3-(Phenylthio)propanohydrazide is an organic compound with the molecular formula C9H12N2S. It is characterized by the presence of a phenylthio group attached to a propanohydrazide backbone.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Phenylthio)propanohydrazide typically involves the reaction of phenylthiol with a suitable hydrazide precursor. One common method includes the reaction of phenylthiol with 3-chloropropanohydrazide under basic conditions to yield the desired product. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-(Phenylthio)propanohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(Phenylthio)propanohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Phenylthio)propanohydrazide involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit enzyme activity by binding to the active site or by interacting with essential cofactors. The phenylthio group can also participate in redox reactions, influencing cellular oxidative stress pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Phenylthio)propanohydrazide is unique due to its combination of a phenylthio group and a hydrazide moiety, which imparts distinct chemical reactivity and potential biological activity. This combination allows it to participate in a wide range of chemical reactions and makes it a versatile compound in synthetic and biological research .

Properties

IUPAC Name

3-phenylsulfanylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2OS/c10-11-9(12)6-7-13-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKHPOCWCCXUBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2OS
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70278759
Record name NSC9928
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.27 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6292-69-9
Record name 3-(Phenylthio)propanoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6292-69-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 9928
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006292699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC9928
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9928
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC9928
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70278759
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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